N-(2-carbamoylphenyl)furan-2-carboxamide
Description
Rationale for Investigating N-(2-carbamoylphenyl)furan-2-carboxamide Scaffolds
The scientific rationale for investigating the this compound scaffold is rooted in the principles of medicinal chemistry and rational drug design. The structure is essentially a hybrid, composed of a furan-2-carboxamide unit linked to a 2-aminobenzamide (B116534) (anthranilamide) backbone. This combination is compelling for researchers as both components are known to be present in various biologically active molecules.
The investigation of this scaffold allows for the systematic exploration of chemical space. By using the this compound core as a fixed anchor, chemists can introduce a wide variety of substituents at different positions to create a library of new chemical entities. This approach, known as diversity-oriented synthesis, is crucial for identifying compounds with specific biological activities. researchgate.netnih.gov For instance, research has shown the synthesis of a complex hybrid molecule by acylating an intermediate derived from isatoic anhydride (B1165640) and tryptamine (B22526) with furan-2-carbonyl chloride, demonstrating the scaffold's utility in creating novel structures with potential pharmacological applications. mdpi.com This strategic incorporation of known pharmacophores is aimed at developing multifunctional drugs with potentially improved efficacy and selectivity. mdpi.commdpi.com
Overview of the Furan-2-carboxamide Moiety in Pharmaceutical Research
The furan-2-carboxamide moiety is a versatile and highly valued structural motif in pharmaceutical research due to its presence in a wide array of compounds exhibiting significant pharmacological properties. ijabbr.com The furan (B31954) ring is a bio-isostere of other aromatic systems like benzene (B151609) and thiophene (B33073) and can engage in various non-covalent interactions with biological targets. The carboxamide linker provides a rigid and planar unit that is capable of forming crucial hydrogen bonds, making it an effective component for receptor binding. nih.gov
One key advantage of the furan-2-carboxamide moiety is its relative metabolic stability. Researchers have successfully used it as a bioisosteric replacement for more chemically labile structures, such as furanone rings, to improve the pharmacokinetic profiles of drug candidates. researchgate.netnih.gov This strategy has been effectively applied in the development of antibiofilm agents that target pathogens like Pseudomonas aeruginosa. researchgate.netnih.gov
The broad therapeutic potential of this moiety is evidenced by the diverse biological activities demonstrated by its derivatives. These compounds have been synthesized and evaluated for a range of applications, highlighting the adaptability of the furan-2-carboxamide core in targeting different physiological pathways. ijabbr.comresearchgate.net
The table below summarizes the diverse research applications of compounds containing the furan-2-carboxamide moiety.
| Biological Activity Investigated | Target/Application Area | Key Findings |
| Urotensin-II Receptor Antagonism | Cardiovascular Disease | 5-Aryl-furan-2-carboxamide derivatives were identified as potent and selective antagonists of the urotensin-II receptor, a key player in cardiovascular function. mdpi.comnih.gov |
| Antibiofilm Activity | Pseudomonas aeruginosa Infections | Designed as stable bioisosteres of furanones, furan-2-carboxamides showed significant inhibition of biofilm formation and reduced virulence factors. researchgate.netnih.gov |
| Anticancer Potential | Human Cancer Cell Lines (HepG2, MCF-7) | Carbamothioyl-furan-2-carboxamide derivatives demonstrated significant activity against various human cancer cell lines. nih.gov Other derivatives also showed anticancer activity against multiple cell lines. mdpi.com |
| Antihyperlipidemic Activity | Lipid-Lowering Agents | Novel series of N-(benzoylphenyl)-2-furamides were synthesized and evaluated as potential agents for lowering lipid levels. researchgate.net |
| Antimicrobial Activity | Bacterial and Fungal Strains | Derivatives have shown promising antibacterial and antifungal properties against a range of microbial strains. researchgate.netnih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C12H10N2O3 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
N-(2-carbamoylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C12H10N2O3/c13-11(15)8-4-1-2-5-9(8)14-12(16)10-6-3-7-17-10/h1-7H,(H2,13,15)(H,14,16) |
InChI Key |
CMSLCRUYTJMHKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Synthetic Strategies and Structural Modifications of N 2 Carbamoylphenyl Furan 2 Carboxamide Derivatives
Methodologies for the Construction of the N-(2-carbamoylphenyl)furan-2-carboxamide Core
The fundamental structure of this compound is assembled through established organic reactions, primarily involving the formation of an amide bond between a furan-2-carboxylic acid moiety and an anthranilamide (2-aminobenzamide) derivative.
Established Synthetic Pathways
The construction of the this compound core is predominantly achieved via two reliable synthetic approaches: the acylation of a pre-synthesized aminobenzamide intermediate and direct amide coupling reactions.
A prevalent two-step method involves the initial synthesis of an N-substituted-2-aminobenzamide intermediate, which is then acylated. mdpi.com This process can begin with the reaction of isatoic anhydride (B1165640) with a primary amine, such as tryptamine (B22526), in a solvent like dichloromethane (B109758) at room temperature. This step yields the corresponding N-substituted-2-aminobenzamide. mdpi.com The subsequent and final step is the acylation of this intermediate with furan-2-carbonyl chloride. mdpi.commdpi.comresearchgate.net The addition of a base, typically triethylamine (B128534), is crucial to neutralize the hydrochloric acid generated during the reaction. mdpi.com This pathway is valued for its modularity, as a variety of amines can be used in the first step to generate a diverse library of intermediates for the final acylation.
Alternatively, direct amide coupling methods are frequently employed. These one-pot syntheses involve the activation of furan-2-carboxylic acid, followed by its reaction with an appropriate anthranilamide. A common and effective activating agent is 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.govmdpi.com In this procedure, furan-2-carboxylic acid is first treated with CDI in a solvent such as tetrahydrofuran (B95107) (THF) to form a highly reactive acylimidazole intermediate. The subsequent addition of the amine component, for instance, 3-aminobenzoic acid, leads to the formation of the desired amide bond. nih.gov A similar direct approach involves reacting furan-2-carbonyl chloride with 2-nitroaniline (B44862) in a solvent like acetonitrile (B52724) under reflux, followed by the chemical reduction of the nitro group to the primary amine and subsequent conversion to the carbamoyl (B1232498) group. nih.gov
Yield Optimization and Reaction Conditions
Optimizing reaction conditions is essential for maximizing the yield and purity of this compound derivatives. Key parameters that are frequently fine-tuned include the choice of coupling agent, solvent, temperature, and catalysts.
The use of coupling agents like CDI is a well-established method for activating carboxylic acids, often leading to high yields under mild conditions. nih.govmdpi.com For instance, the synthesis of 3-(furan-2-carboxamido)benzoic acid, a related precursor, was achieved in a 47% yield by activating furan-2-carboxylic acid with CDI in THF at 45 °C before adding 3-aminobenzoic acid. nih.gov
When using acyl chlorides such as furan-2-carbonyl chloride, the choice of solvent and the presence of a base are critical. Dichloromethane is a common solvent for these reactions. mdpi.com The addition of a tertiary amine base like triethylamine is standard practice to scavenge the HCl produced, driving the reaction to completion. mdpi.com
Temperature and reaction time are also significant. The acylation of N-(2-(1H-indol-3-yl)ethyl)-2-aminobenzamide with furan-2-carbonyl chloride proceeds efficiently at room temperature within 30 minutes after the addition of triethylamine. mdpi.com In contrast, CDI-mediated couplings may require elevated temperatures (e.g., 45 °C) and longer reaction times, often up to 20 hours, to achieve optimal conversion. nih.gov
For more complex modifications, such as palladium-catalyzed C-H arylation on related heterocyclic scaffolds, extensive optimization studies have been performed. These studies highlight the importance of the palladium source (e.g., Pd(OAc)₂), additives (e.g., AgOAc, NaOAc), and solvent (e.g., CPME). nih.govchemrxiv.org While directly applied to benzofurans, these findings suggest that similar palladium-catalyzed cross-coupling reactions to modify the this compound core would require careful tuning of these parameters to achieve high yields. nih.gov
Table 1: Comparison of Synthetic Conditions for Furan-2-Carboxamide Core Formation
| Method | Starting Materials | Reagents & Conditions | Yield | Reference |
|---|
Elaboration of the Phenyl Ring in this compound Derivatives
Modifications to the phenyl ring of the anthranilamide portion of the molecule are a primary strategy for tuning the properties of the final compound. These modifications can be introduced either by using substituted starting materials or by performing subsequent reactions on the core structure.
Substitution Patterns and Their Synthetic Feasibility
A variety of substituted anilines can be used to synthesize precursors for furan-2-carboxamide derivatives. For example, in the synthesis of related N-(3-(phenylcarbamoyl)phenyl)furan-2-carboxamide compounds, the intermediate 3-(furan-2-carboxamido)benzoic acid was coupled with different anilines. nih.gov This strategy allows for the introduction of diverse substitution patterns on a secondary phenyl ring. The electronic properties of the substituents on the aniline, whether electron-donating or electron-withdrawing, affect the nucleophilicity of the amine and can impact the conditions required for the amide coupling reaction. High yields have been reported for couplings with anilines bearing both electron-donating (tert-butyl) and electron-withdrawing (chloro) groups, demonstrating the synthetic feasibility of this approach. nih.gov
Table 2: Examples of Substituted Phenyl Derivatives and Achieved Yields
| Phenyl Ring Substituent (on secondary aniline) | Final Compound | Yield | Reference |
|---|---|---|---|
| Unsubstituted | N-(3-(phenylcarbamoyl)phenyl)furan-2-carboxamide | 87% | nih.gov |
| 4-tert-Butyl | N-(3-((4-(tert-butyl)phenyl)carbamoyl)phenyl)furan-2-carboxamide | 64% | nih.gov |
| 4-Chloro | N-(3-((4-chlorophenyl)carbamoyl)phenyl)furan-2-carboxamide | 93% | nih.gov |
Introduction of Diverse Chemical Moieties
Beyond simple substitutions, larger and more complex chemical moieties can be attached to the phenyl ring, significantly altering the molecule's structure and potential function. This is often achieved by modifying the carbamoyl group (-CONH₂) of the parent structure into a more elaborate N-substituted amide.
A prime example is the synthesis of N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide. mdpi.com In this case, the synthesis starts with isatoic anhydride and tryptamine, effectively incorporating the entire indole-ethyl moiety into the final structure. This "starting material" approach is highly effective for installing complex functionalities from the outset.
Another strategy involves a multi-component approach where a core intermediate is further functionalized. For instance, 3-(furan-2-carboxamido)benzoic acid can be synthesized and then coupled with a variety of anilines. nih.gov This method introduces a second amide linkage and a new phenyl ring, which can itself be substituted. This approach was used to create derivatives like N-(3-((4-chlorophenyl)carbamoyl)phenyl)furan-2-carboxamide and N-(3-((4-(tert-butyl)phenyl)carbamoyl)phenyl)furan-2-carboxamide, demonstrating how diverse aryl groups can be appended to the core structure. nih.gov
Modifications on the Furan (B31954) Ring and Carboxamide Linkage
Structural diversity can also be achieved by modifying the furan ring or the carboxamide linker itself. These changes can serve as bioisosteric replacements or as a means to explore new chemical space.
Modifications to the furan ring are often accomplished using cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, enabling the introduction of various aryl and heteroaryl groups at the 5-position of the furan ring. nih.gov The synthesis typically begins with a halogenated furan precursor, such as 5-iodofuran-2-carbaldehyde or 5-bromofuran-2-carbaldehyde. This precursor can be coupled with a (4-carbamoylphenyl)boronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) with a base like K₂CO₃. nih.gov The resulting aldehyde can then be converted into the desired furan-2-carboxamide derivative. This method provides a robust route to 5-aryl-furan-2-carboxamide structures.
The carboxamide linkage can also be replaced with other functional groups to alter the molecule's geometry and hydrogen bonding capabilities. A diversity-oriented synthesis approach has been used to replace a simple amide linker with various bioisosteres. nih.gov For example, furan-2-carboxylic acid has been coupled with linkers such as N-acylcarbohydrazides, 1,4-diaminobenzene, and 1,2,3-1H-triazoles to connect to a terminal phenyl ring. nih.gov This strategy of "linker modification" is a powerful method for systematically probing the structural requirements of a molecular scaffold. Another example involves converting a urea (B33335) linkage in a lead compound to a semicarbazide, which can be achieved by reacting a furoyl hydrazine (B178648) with a substituted benzoyl isocyanate. mdpi.com These modifications fundamentally change the nature of the connection between the furan and phenyl moieties.
Characterization Techniques for Validating Novel Derivatives
The validation and structural elucidation of newly synthesized derivatives of this compound are critically dependent on a suite of modern spectroscopic and analytical techniques. These methods provide unambiguous evidence of a compound's identity, purity, and three-dimensional structure. The primary techniques employed include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray crystallography. researchgate.netbenthamdirect.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon) NMR spectra are used to map the carbon-hydrogen framework of the synthesized derivatives.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For furan-2-carboxamide derivatives, characteristic signals for the furan ring protons, the aromatic protons of the phenyl ring, and the amide N-H protons are observed. For instance, in the characterization of N-(2,2-diphenylethyl)furan-2-carboxamide, the furan protons appear as distinct multiplets, while the amide proton is observed as a triplet at 8.35 ppm. mdpi.com
¹³C NMR Spectroscopy: This method identifies all unique carbon atoms in the molecule, including the carbonyl carbons of the amide groups, which typically appear in the 158-166 ppm region. mdpi.comnih.gov The signals for the furan and phenyl ring carbons provide further confirmation of the core structure. nih.gov
The following table summarizes representative ¹H and ¹³C NMR data for selected furan-2-carboxamide derivatives.
Table 1: Selected NMR Spectroscopic Data for Furan-2-Carboxamide Derivatives
| Compound Name | Technique | Chemical Shift (δ) and Description |
|---|---|---|
| N-(2,2-diphenylethyl)furan-2-carboxamide mdpi.com | ¹H NMR (400 MHz, DMSO-d₆) | 8.35 (t, 1H, NH), 7.76 (dd, 1H, furan), 7.35–7.26 (m, 8H, Ar), 7.25–7.12 (m, 2H, Ar), 7.02 (dd, 1H, furan), 6.56 (dd, 1H, furan), 4.41 (t, 1H, CH), 3.87 (dd, 2H, CH₂) |
| ¹³C NMR (101 MHz, DMSO-d₆) | 158.14 (C=O), 148.27 (O=C-C-O), 145.29 (Ar), 143.26 (C=C-O), 128.90 (Ar), 128.38 (Ar), 126.82 (Ar), 113.76 (CH), 112.23 (CH), 50.40 (CH₂), 43.41 (CH) | |
| N-(4-Benzamidophenyl)furan-2-carboxamide nih.gov | ¹H NMR (300 MHz, DMSO-d₆) | 10.24 (s, 1H), 10.17 (s, 1H), 7.97–7.93 (m, 3H), 7.73 (br s, 4H), 7.61–7.51 (m, 3H), 7.32 (d, 1H), 6.70 (dd, 1H) |
| ¹³C NMR (75.5 MHz, DMSO-d₆) | 165.4, 156.1, 147.6, 145.6, 135.1, 135.0, 134.3, 131.5, 128.4, 127.6, 120.7, 114.6, 112.1 | |
| N'-Benzoylfuran-2-carbohydrazide nih.gov | ¹H NMR (400 MHz, DMSO-d₆) | 10.45 (s, 1H, NH), 10.39 (s, 1H, NH), 7.94–7.89 (m, 3H), 7.62–7.58 (m, 1H), 7.55–7.50 (m, 2H), 7.26 (dd, 1H), 6.68 (dd, 1H) |
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight of novel derivatives and confirming their elemental composition. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula with great confidence. mdpi.comnih.gov The observed molecular ion peak ([M+H]⁺) must correspond precisely to the calculated mass of the target compound. mdpi.com
Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Furan-2-Carboxamide Derivatives
| Compound Name | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
|---|---|---|---|
| N-(4-Benzamidophenyl)furan-2-carboxamide nih.gov | DART+ | 307.10827 | 307.10814 |
| N-(4-(4-Methoxybenzamido)phenyl)furan-2-carboxamide nih.gov | DART+ | 337.11883 | 337.11823 |
| N'-(4-Chlorobenzoyl)furan-2-carbohydrazide nih.gov | DART+ | 265.03799 | 265.03800 |
| N-(2,2-diphenylethyl)furan-2-carboxamide mdpi.com | ESI | 314.1168 | 314.1168 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups within the molecule. For furan-2-carboxamide derivatives, key characteristic absorptions include the N-H stretching of the amide group (typically around 3300-3400 cm⁻¹) and the strong C=O (carbonyl) stretching of the amide bond (around 1630-1680 cm⁻¹). mdpi.comnih.gov The presence and position of these bands confirm the successful formation of the amide linkages.
Table 3: Key Infrared (IR) Absorption Data for Furan-2-Carboxamide Derivatives
| Compound Name | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) |
|---|---|---|
| N-(2,2-diphenylethyl)furan-2-carboxamide mdpi.com | 3424.76 | 1520.99 |
| N-(4-Benzamidophenyl)furan-2-carboxamide nih.gov | 3327 | 1647 |
| N'-(4-Chlorobenzoyl)furan-2-carbohydrazide nih.gov | 3150 | 1633 |
| N'-(4-Methoxybenzoyl)furan-2-carbohydrazide nih.gov | 3176 | 1632 |
X-Ray Crystallography
For derivatives that can be grown as single crystals, X-ray crystallography provides the most definitive structural proof. researchgate.net This technique determines the precise spatial arrangement of atoms in the solid state, confirming connectivity, conformation, and intermolecular interactions. For example, the crystal structure of N-(phenylcarbamothioyl) furan-2-carboxamide was solved and found to have a monoclinic P21/n space group. researchgate.net Similarly, the structure of N-(2-Nitrophenyl)furan-2-carboxamide revealed that the benzene (B151609) and furan rings are slightly rotated out of the plane of the central amide fragment. nih.gov This level of detail is crucial for understanding structure-activity relationships.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-(2,2-diphenylethyl)furan-2-carboxamide |
| N-(4-Benzamidophenyl)furan-2-carboxamide |
| N'-Benzoylfuran-2-carbohydrazide |
| N-(4-(4-Methoxybenzamido)phenyl)furan-2-carboxamide |
| N'-(4-Chlorobenzoyl)furan-2-carbohydrazide |
| N'-(4-Methoxybenzoyl)furan-2-carbohydrazide |
| N-(phenylcarbamothioyl) furan-2-carboxamide |
Exploration of Biological Activities and Underlying Molecular Mechanisms for N 2 Carbamoylphenyl Furan 2 Carboxamide Analogues
Antineoplastic Potentials
Derivatives of furan-2-carboxamide have demonstrated notable potential as anticancer agents through various mechanisms, including the modulation of essential cellular processes, inhibition of key enzymes, and interaction with cytoskeletal components.
Modulation of Cellular Processes
Furan-2-carboxamide analogues have shown potent anti-proliferative effects against a range of cancer cell lines. nih.govacu.edu.in One study on carbamothioyl-furan-2-carboxamide derivatives revealed significant activity against HepG2 (hepatocellular carcinoma), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast adenocarcinoma) human cancer cell lines. nih.govnih.gov The compound p-tolylcarbamothioyl)furan-2-carboxamide, for instance, exhibited the highest activity against hepatocellular carcinoma, with a reported cell viability of 33.29% at a concentration of 20 μg/mL. nih.govnih.gov
The mechanism of action for some analogues involves the disruption of the cell division cycle. nih.govacu.edu.in A specific furan-2-carboxamide derivative was found to induce G2/M arrest, halting the cell cycle before mitosis. acu.edu.in This event ultimately leads to programmed cell death, as evidenced by the accumulation of a subG1 population of cells and findings from Annexin V-FITC/PI double staining, which reveals a potent cytotoxic effect. acu.edu.in These findings indicate that these compounds can effectively abrogate chromosomal segregation during cell division, leading to apoptosis. nih.gov
Table 1: Anticancer Activity of Furan-2-Carboxamide Analogues
| Compound Class | Cell Line | Activity Metric | Reference |
|---|---|---|---|
| Carbamothioyl-furan-2-carboxamides | HepG2, Huh-7, MCF-7 | Significant anti-cancer activity | nih.gov, nih.gov |
| p-tolylcarbamothioyl)furan-2-carboxamide | Hepatocellular Carcinoma | 33.29% cell viability at 20 µg/mL | nih.gov, nih.gov |
| Furan-2-carboxamide derivative (SH09) | Various cancer cells | IC₅₀ ranging from 4 µM to 8 µM | nih.gov, acu.edu.in |
| Furan-2-carboxamide derivative (SH09) | HeLa | Potent cytotoxic effect, G2/M arrest | acu.edu.in |
Inhibition of Key Cancer-Related Enzymes
While many anticancer agents target enzymes directly involved in cell proliferation like kinases or polymerases, research into certain furan-2-carboxamide analogues has explored their inhibitory effects on other types of enzymes. A study on a library of biphenyl-4-carboxamide derivatives, which share a similar structural motif, demonstrated potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with one compound showing 84.36% inhibition of AChE at a 0.5 mM concentration. researchgate.net The same study also identified inhibitory activity against the urease enzyme. researchgate.net Although not traditionally considered primary anticancer targets, the inhibition of such enzymes suggests a broader biochemical activity for carboxamide derivatives that could be explored further.
Microtubule Interacting Properties
A significant finding in the study of furan-2-carboxamide analogues is their role as microtubule stabilizing agents (MSAs). nih.govacu.edu.in Microtubules are critical components of the cytoskeleton and play a pivotal role in cell division. acu.edu.in Drugs that interfere with microtubule dynamics are a cornerstone of cancer therapy. acu.edu.in A novel furan-2-carboxamide based small molecule was identified as a selective MSA, showing an IC50 ranging from 4 µM to 8 µM in different cancer cell lines. nih.govacu.edu.in By stabilizing the microtubule polymers, these agents prevent the chromosomal segregation necessary for cell division, which triggers mitotic arrest and subsequent apoptosis. nih.govacu.edu.in Molecular docking studies have suggested that these compounds bind to the Taxol binding pocket of tubulin proteins, providing a structural basis for their microtubule-stabilizing effects. acu.edu.in
Antimicrobial Efficacy
In addition to their anticancer properties, furan-2-carboxamide derivatives have been evaluated for their effectiveness against a range of microbial pathogens, demonstrating both antibacterial and antifungal capabilities.
Antibacterial Spectrum and Activity
Carbamothioyl-furan-2-carboxamide derivatives have shown significant antibacterial activity. nih.govnih.gov In one study, derivatives featuring a 2,4-dinitrophenyl group demonstrated notable inhibition against all tested bacterial strains, with inhibition zones (I.Z.) in the range of 9–17 mm and Minimum Inhibitory Concentrations (MICs) between 150.7–295 μg/mL. nih.govnih.gov The presence of an aromatic moiety in these compounds is thought to contribute to their high antibacterial activity, possibly due to increased lipophilicity which facilitates passage through bacterial membranes. nih.gov
Further research into a diverse collection of furan-2-carboxamides has revealed antibiofilm activity against Pseudomonas aeruginosa. nih.gov Certain carbohydrazide (B1668358) and triazole derivatives showed significant biofilm inhibition, with one compound achieving 58% inhibition. nih.gov The mechanism for this activity is believed to be the disruption of quorum sensing, with molecular docking studies suggesting LasR as a plausible target. nih.gov
Table 2: Antibacterial Activity of Furan-2-Carboxamide Analogues
| Compound Class/Derivative | Bacterial Strain | Activity Metric | Reference |
|---|---|---|---|
| Carbamothioyl-furan-2-carboxamides with 2,4-dinitrophenyl | Various bacteria | I.Z: 9–17 mm; MIC: 150.7–295 µg/mL | nih.gov, nih.gov |
| Furan-2-carboxamide carbohydrazide derivative (4b) | Pseudomonas aeruginosa | 58% biofilm inhibition | nih.gov |
Antifungal Efficacy and Comparisons
The antifungal potential of furan-2-carboxamide analogues is particularly prominent. nih.gov Studies have shown that carbamothioyl-furan-2-carboxamide derivatives exhibit significant activity against various fungal strains. nih.govnih.gov
More specific investigations into a series of 5-arylfuran-2-carboxamide derivatives revealed potent activity against several Candida species, which are a common cause of opportunistic infections. mdpi.com The compound N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide (compound 6) was particularly active against all tested strains of C. albicans, C. glabrata, and C. parapsilosis, with MIC values as low as 0.062 mg/mL. mdpi.com This compound demonstrated both fungistatic and fungicidal effects. mdpi.com Fluorescent microscopy analysis indicated that its mechanism of action involves compromising the integrity of the fungal cell membrane. mdpi.com A comparative evaluation showed that the absence of a sulfonamide moiety in certain analogues significantly enhanced their fungistatic activity. mdpi.com
Table 3: Antifungal Activity of 5-Arylfuran-2-Carboxamide Analogues against Candida spp.
| Compound | Fungal Strain | MIC (mg/mL) | Reference |
|---|---|---|---|
| N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide (6) | C. glabrata, C. parapsilosis | 0.062–0.125 | mdpi.com |
| N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide (6) | All tested Candida strains | 0.062–1.000 | mdpi.com |
| 5-(3,4-dichlorophenyl)-N-(4-sulfamoylphenylethyl)furan-2-carboxamide (5) | 50% of tested Candida strains | 0.125–1.000 | mdpi.com |
Anti-Biofilm Formation Inhibition
Analogues of N-(2-carbamoylphenyl)furan-2-carboxamide have demonstrated notable efficacy in the inhibition of bacterial biofilm formation. Research has focused on the bioisosteric replacement of the furanone ring, which is prone to metabolic instability, with a more stable furan-2-carboxamide moiety. researchgate.netnih.govnih.gov This strategic modification has led to the development of compounds with significant anti-biofilm properties, particularly against the opportunistic pathogen Pseudomonas aeruginosa. researchgate.netnih.govnih.gov
The underlying molecular mechanism for this anti-biofilm activity is largely attributed to the disruption of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including biofilm formation. researchgate.netnih.govnih.gov Specifically, these furan-2-carboxamide derivatives are suggested to act as antagonists of the LasR receptor, a key transcriptional regulator in the P. aeruginosa QS system. researchgate.netnih.gov By interfering with LasR, these compounds inhibit the production of virulence factors such as pyocyanin (B1662382) and proteases, which are crucial for biofilm maturation and pathogenesis. researchgate.netnih.gov
Studies have shown that the structural features of these analogues play a critical role in their inhibitory activity. For instance, carbohydrazide and triazole derivatives of furan-2-carboxamide have shown significant anti-biofilm effects. researchgate.netnih.gov The nature of the linker and the substituents on the phenyl ring influence the compound's efficacy, with halogens on the phenyl ring generally leading to better biofilm inhibition. nih.gov Molecular docking studies support these findings, suggesting that carbohydrazides can adopt a binding mode within the LasR receptor similar to that of native furanones. researchgate.netnih.govnih.gov
One notable compound, designated as 4b in a diversity-oriented synthesis study, exhibited a remarkable 58% inhibition of P. aeruginosa biofilm formation. researchgate.netnih.govnih.gov The demonstrated reduction in virulence factor production further corroborates the anti-quorum sensing properties of these furan-2-carboxamide derivatives. researchgate.netnih.gov
**Table 1: Anti-Biofilm Activity of Furan-2-Carboxamide Analogues against *P. aeruginosa***
| Compound Category | Key Structural Feature | Biofilm Inhibition (%) | Putative Molecular Target |
|---|---|---|---|
| Carbohydrazides | N-acylcarbohydrazide linker | Up to 58% | LasR |
| Triazoles | Triazole linker | Significant | LasR |
| Diamides | 3-aminobenzoyl linker | Good activity | LasR |
Antiviral Properties
Derivatives of furan-2-carboxamide have emerged as promising candidates in the development of novel antiviral agents, with activity reported against influenza viruses and coronaviruses.
One area of significant research has been their efficacy against the lethal H5N1 influenza A virus. A novel series of furan-carboxamide derivatives were identified as potent inhibitors of this virus. researchgate.net The mechanism of action is believed to involve the inhibition of the viral M2 ion channel protein, which is essential for the uncoating of the viral ribonucleoproteins (RNPs), a critical step in the viral replication cycle. researchgate.net Structure-activity relationship (SAR) studies highlighted that a 2,5-dimethyl-substituted furan (B31954) or thiophene (B33073) moiety significantly influenced the anti-influenza activity. researchgate.net Compound 1a (2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide) demonstrated the most potent activity against the H5N1 virus, with an EC50 value of 1.25 μM. researchgate.net The presence of electron-withdrawing groups on the phenyl ring was generally associated with higher potency. researchgate.net
More recently, furan-based compounds have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. A series of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives were identified as novel, non-peptidomimetic inhibitors of SARS-CoV-2 Mpro. nih.gov Through screening and subsequent structure-based drug design, compounds with significant inhibitory activity were discovered. The most potent compounds, F8-B6 and F8-B22 , exhibited IC50 values of 1.57 μM and 1.55 μM, respectively, against SARS-CoV-2 Mpro. nih.gov
Table 2: Antiviral Activity of Furan-2-Carboxamide Analogues
| Compound/Analogue | Virus | Molecular Target | Activity (IC50 / EC50) |
|---|---|---|---|
| 1a | H5N1 Influenza A | M2 ion channel protein | 1.25 μM (EC50) |
| F8-S43 | SARS-CoV-2 | Main Protease (Mpro) | 10.76 μM (IC50) |
| F8-B6 | SARS-CoV-2 | Main Protease (Mpro) | 1.57 μM (IC50) |
| F8-B22 | SARS-CoV-2 | Main Protease (Mpro) | 1.55 μM (IC50) |
Other Enzymatic Inhibitory Activities
The versatile furan-2-carboxamide scaffold has been explored for its potential to inhibit a range of other enzymes implicated in various diseases.
One significant target is Fatty Acid Amide Hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. Inhibition of FAAH is a therapeutic strategy for managing pain and other neurological conditions. A series of heterocyclic-N-carboxamide analogues have been designed and synthesized as FAAH inhibitors, demonstrating good potency and metabolic stability. researchgate.net
In the field of oncology, furan-2-carboxamide derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. Hybrid molecules combining the furan-2-carboxamide group with a 1,3,4-thiadiazole (B1197879) scaffold have been developed as effective VEGFR-2 inhibitors. mdpi.com Another furan-2-carboxamide based small molecule, SH09 , was identified as a microtubule stabilizing agent. By interfering with microtubule dynamics, this compound induces mitotic arrest and promotes apoptosis in cancer cells, exhibiting IC50 values ranging from 4 µM to 8 µM in different cancer cell lines. nih.gov
Furthermore, N-thienylcarboxamide derivatives, which are bioisosteres of N-phenylcarboxamides, have been evaluated for their inhibitory activity against succinate (B1194679) dehydrogenase (SDH) from the plant pathogen Botrytis cinerea. nih.gov SDH is a crucial enzyme in the mitochondrial respiratory chain, and its inhibition is a key mechanism for fungicides. Studies on positional isomers revealed that N-(2-substituted-3-thienyl)carboxamide and N-(4-substituted-3-thienyl)carboxamide exhibited inhibitory activity comparable to their phenyl counterparts, indicating that these thiophene rings can act as effective bioisosteres of the phenyl group in this context. nih.gov
Table 3: Enzymatic Inhibitory Activities of Furan-2-Carboxamide Analogues
| Analogue Class | Enzyme Target | Therapeutic Area | Reported Activity |
|---|---|---|---|
| Heterocyclic-N-carboxamides | Fatty Acid Amide Hydrolase (FAAH) | Pain, Neurological Disorders | Potent Inhibition researchgate.net |
| Furan-2-carboxamide-1,3,4-thiadiazole hybrids | VEGFR-2 | Oncology | Effective Inhibition mdpi.com |
| SH09 | Tubulin (Microtubule Stabilization) | Oncology | IC50: 4-8 µM nih.gov |
| N-thienylcarboxamides | Succinate Dehydrogenase (SDH) | Agriculture (Fungicide) | High inhibitory activity nih.gov |
Structure Activity Relationship Sar Studies of N 2 Carbamoylphenyl Furan 2 Carboxamide Derivatives
Identification of Pharmacophoric Elements Critical for Biological Response
Pharmacophore modeling aims to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For the N-(2-carbamoylphenyl)furan-2-carboxamide scaffold, the core structure itself presents several key pharmacophoric features.
The furan-2-carboxamide moiety is a significant pharmacophoric element. In some contexts, it has been successfully employed as a bioisosteric replacement for a labile furanone ring. This substitution can enhance the metabolic stability of the molecule while maintaining or even improving its biological activity, as observed in studies on antibiofilm agents. This suggests that the spatial arrangement of the furan (B31954) ring and the adjacent carboxamide group is critical for interaction with biological targets.
The central amide linkage is another crucial feature, providing a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). These groups are pivotal for forming strong interactions with amino acid residues in the binding sites of proteins and enzymes.
Impact of Substituent Nature (Electronic and Steric Effects) on Activity
The biological activity of this compound derivatives can be finely tuned by introducing various substituents on both the furan and the phenyl rings. The electronic and steric properties of these substituents play a pivotal role in modulating the molecule's interaction with its biological target.
Electronic Effects: The electronic nature of substituents on the phenyl ring can influence the electron density of the entire molecule, affecting its binding properties. Studies on related furan-2-carboxamide derivatives with antibiofilm activity have shown that the presence of halogen substituents on the phenyl ring can lead to enhanced inhibitory activity. Halogens are electron-withdrawing groups that can also participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.
Steric Effects: The size and shape of substituents have a profound impact on the activity of these derivatives. Research has indicated that bulky groups can be detrimental to activity, likely due to steric hindrance that prevents the molecule from fitting optimally into the active site of its target. This highlights the importance of a well-defined molecular volume for effective biological interaction.
In a study on neuroprotective benzofuran-2-carboxamide (B1298429) derivatives, which share the carboxamide feature, specific substitutions were found to be critical. For instance, a methyl group at one position and a hydroxyl group at another were identified as being important for potent neuroprotective action. While this is on a different heterocyclic scaffold, it underscores the principle that even small changes in substitution can lead to significant differences in biological response.
The following table summarizes the observed impact of substituent nature on the activity of related furan-2-carboxamide derivatives:
| Scaffold | Substituent Nature | Impact on Activity | Probable Reason |
| Furan-2-carboxamide (Antibiofilm) | Halogens on phenyl ring | Increased | Electronic effects, potential for halogen bonding |
| Furan-2-carboxamide (Antibiofilm) | Bulky groups | Decreased | Steric hindrance in the binding site |
| Benzofuran-2-carboxamide (Neuroprotective) | Methyl group at R2 | Increased | Favorable steric and electronic interactions |
| Benzofuran-2-carboxamide (Neuroprotective) | Hydroxyl group at R3 | Increased | Potential for hydrogen bonding |
Positional Isomerism and Activity Modulation
The position of substituents on the aromatic rings of this compound derivatives is a critical determinant of their biological activity. Altering the substitution pattern can significantly change the molecule's shape, electronic distribution, and the way it presents its binding motifs to a biological target.
Specifically, it was observed that N-(2-substituted-3-thienyl)carboxamide and N-(4-substituted-3-thienyl)carboxamide isomers exhibited significantly higher activity compared to the N-(3-substituted-2-thienyl)carboxamide isomer. This demonstrates that a subtle change in the location of a substituent can dramatically alter the biological outcome. This principle is directly applicable to the this compound scaffold, where the placement of substituents on the phenyl ring would be expected to modulate activity. For instance, moving the carbamoyl (B1232498) group from the ortho (2-position) to the meta (3-position) or para (4-position) would fundamentally change the molecule's conformation and its interaction with a receptor.
The table below illustrates the impact of positional isomerism on the activity of analogous N-thienylcarboxamides:
| Isomer | Relative Substituent Positions | Fungicidal Activity |
| N-(2-substituted-3-thienyl)carboxamide | Substituents at positions 2 and 3 | High |
| N-(4-substituted-3-thienyl)carboxamide | Substituents at positions 3 and 4 | High |
| N-(3-substituted-2-thienyl)carboxamide | Substituents at positions 2 and 3 | Low |
These findings strongly suggest that the precise positioning of functional groups on the phenyl ring of this compound is a key factor in optimizing its biological activity.
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. The development of QSAR models for this compound derivatives would be a valuable tool for predicting the activity of new analogs and for guiding the design of more potent compounds.
Although a specific QSAR model for this compound was not identified in the surveyed literature, studies on related structures have laid the groundwork for such an approach. For instance, a QSAR study on a series of furan and thiophene (B33073) amide derivatives revealed that lipophilicity and the energy of the lowest unoccupied molecular orbital (E_LUMO) were key parameters influencing their biological activity. Lipophilicity, often expressed as the octanol-water partition coefficient (logP), is a critical factor for drug absorption and distribution, while E_LUMO can be related to the molecule's ability to accept electrons in interactions with biological targets.
Furthermore, a 2D-QSAR model was successfully developed for a series of benzofuran-based vasodilators. This model was able to predict the vasodilatory activity of the compounds with a good degree of accuracy, demonstrating the feasibility of applying QSAR techniques to this general class of heterocyclic carboxamides.
The development of a robust QSAR model for this compound derivatives would require a dataset of compounds with systematically varied substituents and their corresponding measured biological activities. The model would then be built using various molecular descriptors, such as:
Lipophilic parameters: logP, molar refractivity (MR)
Electronic parameters: Hammett constants (σ), dipole moment, E_HOMO, E_LUMO
Steric parameters: Taft steric parameters (Es), van der Waals volume
Topological indices: Connectivity indices, shape indices
Such a model would provide a quantitative framework for understanding the SAR of this class of compounds and would be instrumental in the rational design of new derivatives with optimized biological profiles.
Computational Approaches and Molecular Modeling in the Research of N 2 Carbamoylphenyl Furan 2 Carboxamide Derivatives
Molecular Docking Investigations for Ligand-Target Interaction Profiling
Molecular docking is a prominent computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the structural basis of inhibition and for identifying key molecular interactions that drive binding affinity. In the context of furan-2-carboxamide derivatives, docking studies have been instrumental in elucidating their mechanism of action against various biological targets.
One area of investigation has been their potential as antibiofilm agents. Studies on furan-2-carboxamide derivatives designed as bioisosteric replacements for furanones have used molecular docking to explore their interaction with the LasR protein of Pseudomonas aeruginosa, a key regulator in quorum sensing. These investigations suggest that carbohydrazide (B1668358) derivatives of furan-2-carboxamide can adopt a binding mode similar to that of natural furanones within the LasR binding site, achieving excellent docking scores. The interactions typically involve hydrogen bonds and other non-covalent interactions with key residues in the protein's active site.
Another significant application has been in cancer research, where furan-2-carboxamide hybrids have been evaluated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in angiogenesis. Molecular docking simulations have helped to analyze how these compounds fit within the VEGFR-2 active site, guiding the synthesis and development of derivatives with promising anticancer activity. The insights from these studies are critical for structure-activity relationship (SAR) analysis, helping to refine the molecular structure to achieve better therapeutic outcomes.
The table below summarizes key targets and findings from molecular docking studies on furan-2-carboxamide derivatives.
| Target Protein | Organism/Disease | Key Findings from Docking Studies |
| LasR | Pseudomonas aeruginosa (Biofilm) | Furan-2-carboxamide derivatives share a similar binding mode to native furanones; good docking scores indicate strong potential affinity. |
| VEGFR-2 | Cancer (Angiogenesis) | Hybrid compounds containing the furan-2-carboxamide moiety can effectively fit into the VEGFR-2 active site, guiding the design of potent inhibitors. |
| Phosphatidylinositol 3-kinase (PI3Kα) | Cancer | Derivatives of carboxamides have been shown to occupy the PI3Kα binding site and interact with key binding residues. |
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing a deeper understanding of their structure, stability, and reactivity. These methods, based on the principles of quantum mechanics, can compute various molecular descriptors such as the distribution of electron density, molecular orbital energies (e.g., HOMO and LUMO), and electrostatic potential.
For derivatives related to furan-2-carboxamide, these calculations have been used to correlate electronic structure with biological activity. For instance, analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's charge transfer properties and its ability to participate in chemical reactions. A smaller HOMO-LUMO energy gap generally implies higher reactivity.
In studies of newly synthesized compounds, these calculations are part of a comprehensive characterization. While specific quantum chemical data for N-(2-carbamoylphenyl)furan-2-carboxamide is not detailed in the provided sources, the general approach is applied to its derivatives to support experimental findings and rationalize observed biological activities, such as anticancer effects. The planarity and dihedral angles of the molecule, which influence its interaction with target receptors, are also investigated using these computational methods. For example, in the crystal structure of N-(2-nitrophenyl)furan-2-carboxamide, the benzene (B151609) and furan (B31954) rings are rotated from the central plane, and the nitro group forms a specific dihedral angle with the adjacent benzene ring, details which are confirmed by computational analysis.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations offer a powerful approach to study the physical movement of atoms and molecules over time, providing a dynamic view of ligand-protein interactions. Unlike the static picture offered by molecular docking, MD simulations can reveal the conformational changes in both the ligand and the target protein upon binding and assess the stability of the resulting complex.
For bioactive compounds, including derivatives of carboxamides, MD simulations are used to validate docking results and to gain a more accurate understanding of binding affinity. By simulating the behavior of the ligand-protein complex in a physiological environment (typically in a water box with ions), researchers can analyze the stability of key interactions, such as hydrogen bonds, over the simulation period.
In the study of related thiourea (B124793) derivatives targeting checkpoint kinase 1 (Chk1), MD simulations indicated that the synthesized compound formed a stable bond with the receptor, showing better stability compared to a reference standard. Such simulations are crucial for confirming that the docked pose is maintained and for identifying any dynamic conformational adjustments that could influence the compound's inhibitory activity. This type of analysis provides confidence in the potential of a compound as a drug candidate before proceeding with more resource-intensive experimental validation.
De Novo Design and Virtual Screening Methodologies
De novo design and virtual screening are computational strategies used to identify and optimize novel drug candidates. Virtual screening involves searching large libraries of chemical compounds to find molecules that are likely to bind to a specific biological target. De novo design, on the other hand, involves the algorithmic construction of novel molecules with desired properties.
The development of furan-2-carboxamide derivatives has benefited from these approaches. For example, the design of antibiofilm agents involved a "diversity-oriented synthesis" approach, where the furan-2-carboxamide moiety was used as a stable bioisosteric replacement for a less stable furanone ring. This rational design choice was aimed at improving the drug-like properties of the compounds while retaining their biological activity.
Virtual screening methodologies, such as similarity searching, have also proven effective. In the search for novel inhibitors of the SARS-CoV-2 main protease, an initial hit from an in-house library screening led to a similarity search that identified a series of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives with inhibitory activity. Subsequent structure-based drug design, informed by docking and other computational tools, led to the optimization of these initial hits into more potent inhibitors. These methodologies accelerate the drug discovery process by prioritizing the synthesis and testing of compounds with a higher likelihood of success.
Future Research Directions and Therapeutic Advancement Prospects for N 2 Carbamoylphenyl Furan 2 Carboxamide Analogs
Strategies for Enhancing Potency and Selectivity
The advancement of N-(2-carbamoylphenyl)furan-2-carboxamide analogs towards clinical viability hinges on the strategic optimization of their potency and selectivity. Researchers are exploring several avenues to achieve this, primarily centered on targeted structural modifications and a deep understanding of structure-activity relationships (SAR).
One key strategy is molecular hybridization , which involves integrating pharmacophoric elements from different bioactive molecules into a single structure. This approach aims to enhance therapeutic efficacy, selectivity, and the potential for multi-target activity. mdpi.com For instance, the synthesis of a hybrid molecule incorporating tryptamine (B22526), isatoic anhydride (B1165640), and furan-2-carbonyl chloride moieties exemplifies this strategy, with the goal of creating a promising scaffold for further pharmacological development. mdpi.com
Bioisosteric replacement is another critical technique being employed. In the context of furan-2-carboxamides, the furan (B31954) ring itself can be considered a bioisosteric replacement for a labile furanone ring, a modification that can influence biological activity. nih.govresearchgate.net Further modifications to the core structure, such as substitutions on the furan ring, are anticipated to be a fruitful area of future exploration. researchgate.net
Structure-Activity Relationship (SAR) studies are fundamental to guiding these modifications. For the broader class of furan-2-carboxamide and related benzofuran (B130515) derivatives, SAR analyses have revealed several important trends:
Linker Modification: The nature of the linker between the furan-2-carboxamide core and other parts of the molecule can significantly impact activity. Studies on antibiofilm agents have shown that triazole rings or N-acylcarbohydrazides as linkers can lead to better activity compared to other options like 1,4-diaminobenzene. nih.gov
Substituents on Phenyl Rings: The type and position of substituents on appended phenyl rings play a crucial role. For example, the presence of halogens on an N-phenyl ring can enhance cytotoxic properties due to their hydrophobic and electron-donating nature. nih.gov Specifically, halogen substitution at the para position has been associated with maximum activity in some anticancer derivatives. nih.gov
Hydrophilic Groups: The introduction of hydrophilic groups, such as piperidine, can improve the physicochemical properties of the compounds. nih.gov
Computational methods, including charge optimization , are also being applied to rationally design analogs with improved selectivity. These methods aim to balance favorable intermolecular interactions with the unfavorable desolvation penalty upon binding to a target receptor, thereby enhancing binding affinity and selectivity. nih.gov
| Strategy | Description | Example Application |
| Molecular Hybridization | Integrating pharmacophoric elements from multiple bioactive molecules into a single structure. | Combining tryptamine, isatoic anhydride, and furan-2-carbonyl chloride moieties. mdpi.com |
| Bioisosteric Replacement | Substituting one part of a molecule with a chemical group that has similar physical or chemical properties. | Replacing a labile furanone ring with a more stable furan-2-carboxamide moiety. nih.govresearchgate.net |
| Structure-Activity Relationship (SAR) Guided Modification | Systematically altering the structure of a compound and observing the effect on its biological activity. | Varying linkers and substituents on phenyl rings to improve antibiofilm or anticancer activity. nih.govnih.gov |
| Computational Design | Utilizing computer models to predict and optimize molecular properties. | Employing charge optimization to enhance binding selectivity for a target protein. nih.gov |
Identification and Validation of Novel Biological Targets
While initial studies have hinted at the therapeutic potential of this compound and its analogs, a comprehensive understanding of their biological targets is crucial for their development as therapeutic agents. Research is actively being pursued to identify and validate novel molecular targets for this class of compounds.
For furan-2-carboxamide derivatives with antibiofilm properties, the LasR protein in Pseudomonas aeruginosa has been suggested as a plausible target. researchgate.netijabbr.com Molecular docking studies propose that these compounds share a similar binding mode to known furanones within the LasR binding site. researchgate.netijabbr.com This inhibition of the quorum-sensing regulator LasR leads to a reduction in virulence factors such as pyocyanin (B1662382) and proteases. nih.govresearchgate.net
In the realm of oncology, tubulin has been identified as a target for certain furan-2-carboxamide derivatives. nih.gov These compounds can act as microtubule stabilizing agents, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. nih.gov Other potential anticancer targets for related thiophene (B33073) carboxamide scaffolds include VEGFR-2 , mitochondrial complex I , and PTP1B . nih.govmdpi.com
The ongoing COVID-19 pandemic has spurred the search for novel antiviral agents, and furan-2-carboxamide derivatives have been investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro) . nih.gov Structure-based drug design and screening have identified non-peptidomimetic inhibitors from this chemical class. nih.gov
Furthermore, the furan scaffold is present in compounds with a wide range of other biological activities, suggesting a breadth of potential targets. These include antibacterial, anti-inflammatory, and neuroprotective effects. ijabbr.comutripoli.edu.lyresearchgate.net The neuroprotective potential is particularly interesting, with some benzofuran-2-carboxamide (B1298429) derivatives showing protection against NMDA-induced excitotoxic neuronal cell damage. researchgate.net
| Potential Biological Target | Therapeutic Area | Mechanism of Action |
| LasR | Infectious Disease (Antibiofilm) | Inhibition of quorum sensing in P. aeruginosa, reducing virulence factor production. nih.govresearchgate.net |
| Tubulin | Oncology | Stabilization of microtubules, leading to mitotic arrest and apoptosis. nih.gov |
| SARS-CoV-2 Main Protease (Mpro) | Infectious Disease (Antiviral) | Inhibition of viral replication. nih.gov |
| VEGFR-2 | Oncology | Inhibition of angiogenesis. mdpi.com |
| NMDA Receptor Modulation | Neurology | Protection against excitotoxic neuronal damage. researchgate.net |
Development of Lead Compounds and Pre-clinical Evaluation Paradigms
The transition from a promising chemical scaffold to a viable drug candidate involves the rigorous development of lead compounds and their evaluation in pre-clinical settings. For this compound and its analogs, this process is in its early stages but is guided by findings from a variety of therapeutic areas.
The development of lead compounds often begins with the identification of a "hit" from screening, which is then optimized. For example, in the development of SARS-CoV-2 Mpro inhibitors, an initial hit with an IC50 value of 21.28 µM was identified. nih.gov Through similarity searching and structure-based optimization, novel non-peptidomimetic inhibitors with improved IC50 values of 1.55 µM and 1.57 µM were developed. nih.gov
In the context of anticancer research, several furan-2-carboxamide derivatives have shown potent antiproliferative activity. For instance, certain compounds exhibited good cytotoxic activity against the MCF-7 breast cancer cell line with IC50 values of 2.96 µM and 4.06 µM. mdpi.com A novel microtubule stabilizing agent based on the furan-2-carboxamide scaffold demonstrated IC50 values ranging from 4 µM to 8 µM across different cancer cell lines. nih.gov
Pre-clinical evaluation paradigms for this class of compounds would typically involve a tiered approach. Initial in vitro assays are used to determine potency (e.g., IC50 or MIC values), cytotoxicity against cancer and normal cell lines, and preliminary mechanism of action. For example, antimicrobial evaluation includes determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various bacterial strains. mdpi.com
Following promising in vitro results, lead compounds would progress to cell-based assays to assess their effects in a more biologically relevant context. This could include assays for virulence factor inhibition for antibiofilm agents or cell cycle analysis for anticancer compounds. nih.govnih.gov Subsequent steps would involve pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME) properties, and finally, in vivo efficacy studies in animal models of the target disease.
| Compound Class/Derivative | Therapeutic Target/Area | Key Pre-clinical Findings |
| 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives | SARS-CoV-2 Mpro | Lead compounds with IC50 values of 1.55 µM and 1.57 µM; demonstrated reversible covalent inhibition. nih.gov |
| Furan-based derivatives | Anticancer (MCF-7 cells) | Compounds with IC50 values of 2.96 µM and 4.06 µM. mdpi.com |
| Furan-2-carboxamide microtubule stabilizing agent | Anticancer | IC50 values ranging from 4 µM to 8 µM in various cancer cell lines; induces G2/M arrest. nih.gov |
| Carbamothioyl-furan-2-carboxamide derivatives | Anticancer (Hepatocellular carcinoma) | A lead compound showed a cell viability of 33.29% at a concentration of 20 µg/mL. mdpi.com |
| N-(4-bromophenyl)furan-2-carboxamide | Antibacterial | Effective against drug-resistant bacteria, including NDM-positive A. baumannii. mdpi.com |
Q & A
Q. What are the standard synthetic routes for N-(2-carbamoylphenyl)furan-2-carboxamide, and what analytical methods are used for structural validation?
The compound is typically synthesized via amide coupling reactions . For example, furan-2-carbonyl chloride can be reacted with 2-carbamoylaniline derivatives under reflux conditions in polar aprotic solvents (e.g., acetonitrile) for 3–24 hours . Post-synthesis, structural validation involves:
- 1H/13C NMR : Confirmation of aromatic protons (δ 6.5–8.5 ppm) and carboxamide carbonyl signals (δ ~165–170 ppm) .
- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch), ~1660 cm⁻¹ (C=O amide), and ~1600 cm⁻¹ (furan C=C) .
- Mass spectrometry : Molecular ion peaks matching the theoretical molecular weight (e.g., 216.24 g/mol for a related derivative) .
Q. How can researchers assess the solubility and stability of this compound in experimental settings?
Q. What biological assays are suitable for preliminary evaluation of its pharmacological potential?
- Anticancer activity : MTT assays against cancer cell lines (e.g., MCF-7, HepG2) with IC50 calculations .
- Antibacterial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., MRSA) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound derivatives?
Critical parameters include:
- Catalyst selection : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling to introduce aryl groups (yields up to 85%) .
- Reaction time/temperature : Extended reflux (18–24 hours) at 120°C improves amide bond formation .
- Purification : Recrystallization from chloroform/methanol (1:3 v/v) enhances purity (>95%) .
Q. How should researchers resolve contradictions between experimental spectral data and computational predictions?
Q. What computational strategies are effective for studying structure-activity relationships (SAR)?
Q. How can crystallographic data improve the understanding of intramolecular interactions?
- SHELX refinement : Analyze bond distances (e.g., C=O at 1.22 Å) and angles (e.g., C4-C5-N1-C6 torsion angle) to identify non-covalent interactions (e.g., N1⋯O3 hydrogen bonds at 2.615 Å) .
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C-H⋯O interactions contributing 25% to crystal packing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
